molecular formula C9H10ClFO B8002357 1-(3-Chloro-5-fluorophenyl)-2-propanol

1-(3-Chloro-5-fluorophenyl)-2-propanol

Cat. No.: B8002357
M. Wt: 188.62 g/mol
InChI Key: OAKQLZNSZVLFEH-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-2-propanol is a secondary alcohol derivative featuring a halogenated aromatic ring (3-chloro-5-fluorophenyl) attached to the second carbon of a propanol backbone. Its molecular formula is C₉H₁₀ClFO, with a molar mass of 188.63 g/mol (calculated based on the structure). The compound’s unique substitution pattern combines electron-withdrawing groups (chloro and fluoro) on the phenyl ring, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKQLZNSZVLFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chloro-5-fluorophenyl)-2-propanol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: 1-(3-Chloro-5-fluorophenyl)-2-propanone.

    Reduction: 1-(3-Chloro-5-fluorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-chloro-5-fluorophenyl)-2-propanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular proteins that influence metabolic or signaling pathways.

Comparison with Similar Compounds

Propranolol Hydrochloride (C₁₆H₂₁NO₂·HCl)

  • Structure: A 2-propanol derivative with a naphthyloxy group and an isopropylamine side chain.
  • Key Differences : The naphthyloxy group enhances aromatic stacking interactions, while the isopropylamine moiety enables β-adrenergic receptor binding.
  • Applications: Widely used as a non-selective beta-blocker for treating hypertension and arrhythmias .
  • Comparison: Unlike 1-(3-Chloro-5-fluorophenyl)-2-propanol, Propranolol’s biological activity relies on its amine functional group and larger aromatic system.

1-(Dimethylamino)-2-propanol (C₅H₁₃NO)

  • Structure: A 2-propanol derivative with a dimethylamino group.
  • Key Differences : The tertiary amine enhances water solubility and enables protonation under physiological conditions.
  • Applications: A component of Inosiplex, an antiviral agent, where it likely facilitates membrane permeability .
  • Comparison: The dimethylamino group contrasts with the halogenated phenyl ring in the target compound, highlighting divergent solubility and bioactivity profiles.

1-(2-Butoxy-1-methyl-ethoxy)-2-propanol (C₈H₁₈O₃)

  • Structure: A branched ether derivative of 2-propanol.
  • Key Differences : The ether and alkoxy groups increase hydrophobicity, making it suitable as an industrial solvent .
  • Comparison: The halogenated aromatic ring in 1-(3-Chloro-5-fluorophenyl)-2-propanol may confer greater polarity and reactivity compared to this ether derivative.

Key Observations:

Solubility: The halogenated phenyl group in 1-(3-Chloro-5-fluorophenyl)-2-propanol likely reduces water solubility compared to 1-propanol or 1-(dimethylamino)-2-propanol.

Biological Effects: 2-Propanol derivatives exhibit distinct interactions with biomolecules. For example, 2-propanol induces DNA compaction, whereas 1-propanol causes reentrant conformational transitions in DNA . This suggests that the target compound’s secondary alcohol group may influence its interaction with biological systems.

Electron-Withdrawing Effects: The 3-chloro-5-fluoro substitution on the phenyl ring could enhance stability toward oxidation compared to non-halogenated analogs.

Research and Industrial Relevance

  • Pharmaceutical Potential: Structural similarities to Propranolol and Inosiplex suggest possible applications in drug design, particularly for central nervous system or antimicrobial agents.
  • Industrial Use : Halogenated alcohols are often intermediates in agrochemical synthesis, though direct evidence for this compound is lacking .
  • unfolding) highlight the importance of alcohol positioning in molecular interactions .

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